molecular formula C5H5N3O4S B2999565 6-Nitropyridine-3-sulfonamide CAS No. 75903-64-9

6-Nitropyridine-3-sulfonamide

Cat. No. B2999565
CAS RN: 75903-64-9
M. Wt: 203.17
InChI Key: VCKYBMRVGOWVBY-UHFFFAOYSA-N
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Description

6-Nitropyridine-3-sulfonamide is a chemical compound with the IUPAC name 6-nitro-3-pyridinesulfonamide . It has a molecular weight of 203.18 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which yields the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H5N3O4S/c6-13(11,12)4-1-2-5(7-3-4)8(9)10/h1-3H,(H2,6,11,12) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .


Physical And Chemical Properties Analysis

This compound has a melting point of 172-173 degrees Celsius .

Scientific Research Applications

Anticoccidial Activity

Nitropyridinesulfonamides, including variants like 6-Nitropyridine-3-sulfonamide, have shown notable efficacy in combating Eimeria tenella, a parasite responsible for coccidiosis in poultry. The position of substituents in these compounds plays a crucial role in their anticoccidial effectiveness (Morisawa et al., 1980).

Inhibition of Carbonic Anhydrase Isoforms

Studies have demonstrated the potential of nitropyridine sulfonamides in inhibiting various human carbonic anhydrase isoforms, which are significant in many physiological processes. These compounds exhibit low micromolar inhibition against medically relevant isoforms (Esirden et al., 2015).

Non-enzymatic Detoxification

Research on the non-enzymatic interaction of nitropyridine derivatives with glutathione, a key antioxidant, highlights their potential role in detoxifying carcinogenic compounds. This interaction may offer insights into detoxification mechanisms of toxic arylamines (Umemoto et al., 1988).

Synthesis and Complexation with Metal Ions

The synthesis of sulfonamide derivatives, including those related to this compound, and their complexation with metal ions like Nickel (II) and Iron (II), is an area of interest. This research provides valuable insights for applications in pharmaceuticals and chemical industries (Orie et al., 2021).

Novel Synthesis Techniques

Recent advancements in synthesis methodologies, like the copper-catalyzed synthesis of sulfonamides from nitroarenes, open new avenues for efficient production of these compounds. Such techniques are crucial for developing pharmaceuticals and agrochemicals (Wang et al., 2020).

Hydrogen-Bonding Synthons in Cocrystals

Investigations into the cocrystal structures of this compound variants have revealed unique hydrogen-bonding synthons. Understanding these interactions is vital for designing better pharmaceuticals and understanding molecular interactions (Wzgarda-Raj et al., 2022).

Synthesis of N-Aryl Sulfonamides

The development of novel methodologies for synthesizing N-aryl sulfonamides, including derivatives of nitropyridines, is significant. These compounds are found in many FDA-approved drugs, underscoring their pharmaceutical relevance (Xia et al., 2021).

Antitrypanosomal Activity

Research has shown that certain nitropyridine-based sulfonamides exhibit potential as antitrypanosomal agents. These findings are crucial for developing new treatments for diseases like Chagas disease and sleeping sickness (Papadopoulou et al., 2012).

Mechanism of Action

Target of Action

The primary targets of 6-Nitropyridine-3-sulfonamide, like other sulfonamides, are bacterial enzymes involved in the synthesis of folic acid . These enzymes include dihydropteroate synthetase and dihydrofolate reductase . Folic acid is essential for the synthesis of DNA in bacteria, making these enzymes crucial for bacterial growth and reproduction .

Mode of Action

This compound acts as a competitive inhibitor of the aforementioned enzymes . It mimics the natural substrate of these enzymes, p-aminobenzoic acid (PABA) , and binds to the active site of the enzymes, preventing PABA from binding . This inhibits the synthesis of folic acid, thereby disrupting DNA synthesis and bacterial growth .

Biochemical Pathways

The inhibition of folic acid synthesis affects the biochemical pathway leading to the production of purines and pyrimidines , which are the building blocks of DNA . This disruption in the pathway leads to a halt in DNA synthesis, preventing bacterial replication .

Pharmacokinetics

They are also known to be resistant to biodegradation, which can lead to a longer residence time in the body .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and replication. By blocking the synthesis of folic acid, it prevents the formation of DNA, thereby halting the proliferation of bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances in the environment, such as other antibiotics or pollutants, could potentially interact with the compound and affect its activity . Additionally, the pH and temperature of the environment could influence the stability and efficacy of the compound .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It carries the warning signal word and the hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 6-Nitropyridine-3-sulfonamide were not found, sulfonamides in general are the basis of several groups of drugs and exhibit a range of pharmacological activities . Their continued study and development could lead to new treatments for a variety of conditions .

properties

IUPAC Name

6-nitropyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4S/c6-13(11,12)4-1-2-5(7-3-4)8(9)10/h1-3H,(H2,6,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKYBMRVGOWVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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